naphthalen-2-yl N-(3-bromopropanoyl)carbamate
Description
Naphthalen-2-yl N-(3-bromopropanoyl)carbamate is an organic compound with the molecular formula C14H12BrNO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a carbamate group
Properties
IUPAC Name |
naphthalen-2-yl N-(3-bromopropanoyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c15-8-7-13(17)16-14(18)19-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEIEPOFWYNPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)NC(=O)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220246 | |
| Record name | Carbamic acid, (3-bromopropionyl)-, 2-naphthyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92159-90-5 | |
| Record name | Carbamic acid, (3-bromopropionyl)-, 2-naphthyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92159-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3-bromopropionyl)-, 2-naphthyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl N-(3-bromopropanoyl)carbamate typically involves the reaction of naphthalen-2-ylamine with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl N-(3-bromopropanoyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropanoyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield naphthalen-2-ylamine and 3-bromopropanoic acid.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Naphthalen-2-yl N-(3-substituted propanoyl)carbamates.
Hydrolysis: Naphthalen-2-ylamine and 3-bromopropanoic acid.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Scientific Research Applications
Naphthalen-2-yl N-(3-bromopropanoyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of naphthalen-2-yl N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities. The naphthalene moiety may also interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl N-(2-bromopropanoyl)carbamate
- Naphthalen-2-yl N-(4-bromobutanoyl)carbamate
- Naphthalen-2-yl N-(3-chloropropanoyl)carbamate
Uniqueness
Naphthalen-2-yl N-(3-bromopropanoyl)carbamate is unique due to the presence of the 3-bromopropanoyl group, which imparts specific reactivity and biological activity. The bromine atom can participate in substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the naphthalene moiety provides a stable aromatic system that can interact with biological targets, enhancing its potential as a therapeutic agent.
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